(3-benzylmorpholin-3-yl)methanol
Description
(3-Benzylmorpholin-3-yl)methanol is a morpholine derivative characterized by a benzyl group attached to the morpholine ring and a hydroxymethyl (-CH$_2$OH) substituent at the 3-position. Morpholine derivatives are widely studied for their pharmacological and synthetic utility due to their heterocyclic structure, which imparts unique electronic and steric properties.
Properties
CAS No. |
1784534-74-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-benzylmorpholin-3-yl)methanol typically involves the reaction of morpholine with benzyl chloride in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
(3-Benzylmorpholin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of (3-benzylmorpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and hydroxymethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and similarities between (3-benzylmorpholin-3-yl)methanol and selected analogs:
Key Observations :
- Morpholine vs. Aromatic Cores: The morpholine ring in this compound introduces polarity and basicity, contrasting with the aromatic cores of other methanols (e.g., benzene in , pyridine in ). This may enhance solubility in polar solvents compared to brominated or methoxy-substituted analogs .
- Substituent Effects : The benzyl group increases steric bulk and lipophilicity relative to smaller substituents like methoxy (-OCH$_3$) or bromine (-Br). This could influence pharmacokinetic properties such as metabolic stability .
Physical and Chemical Properties
Melting Points and Stability:
- [3-(Dioxaborolan-2-yl)phenyl]methanol (): Melting point 48–50°C, synthesized in 86% yield via reductive amination. The boronate ester group may enhance stability for Suzuki coupling reactions .
- (3-Bromo-4-methoxyphenyl)methanol (): Bromine and methoxy substituents likely increase molecular weight and melting point compared to non-halogenated analogs. No direct data provided, but bromine’s electron-withdrawing nature could reduce reactivity at the -CH$_2$OH group .
- Methanol-preserved compounds (): Methanol as a preservative demonstrates stability over 82 days, suggesting that hydroxymethyl groups in similar structures may resist degradation under controlled conditions .
Reactivity:
- Brominated Analogs: Compounds like [6-(3-bromophenyl)pyridin-3-yl]methanol () and (3-bromo-4-methoxyphenyl)methanol () are likely prone to nucleophilic substitution or cross-coupling reactions due to the -Br group, unlike the benzyl-substituted morpholine derivative, which may favor electrophilic aromatic substitution .
- Hydroxymethyl Group: The -CH$_2$OH moiety in all compounds allows for oxidation to carboxylic acids or esterification, but steric hindrance from the benzyl group in this compound could slow these reactions compared to less bulky analogs .
Theoretical and Computational Insights
employs computational methods (B3LYP, HF/6-31G(d,p)) to analyze Mulliken charges and electronic properties in triazolone derivatives. Similar studies could predict the electron density distribution in this compound, particularly at the hydroxymethyl and benzyl groups, guiding synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
